Cas no 26163-29-1 (2-Nitroacetamide ammoniate)

2-Nitroacetamide ammoniate structure
2-Nitroacetamide ammoniate structure
商品名:2-Nitroacetamide ammoniate
CAS番号:26163-29-1
MF:C2H7N3O3
メガワット:121.095279932022
CID:1425536

2-Nitroacetamide ammoniate 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-nitro-, monoammonium salt
    • 2-Nitroacetamide ammoniate
    • インチ: 1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3
    • InChIKey: RHLCYYRAECUNHY-UHFFFAOYSA-N
    • ほほえんだ: [N+](CC(N)=O)(=O)[O-].N

2-Nitroacetamide ammoniate セキュリティ情報

2-Nitroacetamide ammoniate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N901180-50mg
2-Nitroacetamide ammoniate
26163-29-1
50mg
$ 160.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587593-1g
2-Nitroacetamide, ammonia salt
26163-29-1 98%
1g
¥3265 2023-04-05
A2B Chem LLC
AX46407-250mg
2-nitroacetamide amine
26163-29-1
250mg
$102.00 2024-04-20
1PlusChem
1P01EB47-250mg
2-Nitro-acetamide ammonium salt
26163-29-1
250mg
$95.00 2023-12-18
abcr
AB236234-250mg
2-Nitroacetamide ammoniate; .
26163-29-1
250mg
€114.80 2024-04-18
abcr
AB236234-1g
2-Nitroacetamide ammoniate; .
26163-29-1
1g
€264.30 2024-04-18
A2B Chem LLC
AX46407-1g
2-nitroacetamide amine
26163-29-1
1g
$222.00 2024-04-20
Ambeed
A297347-1g
2-Nitroacetamide, ammonia salt
26163-29-1 95%
1g
$301.0 2024-04-15
TRC
N901180-10mg
2-Nitroacetamide ammoniate
26163-29-1
10mg
$ 50.00 2022-06-03
Apollo Scientific
OR13268-1g
2-Nitroacetamide ammoniate
26163-29-1
1g
£664.00 2025-02-19

2-Nitroacetamide ammoniate 関連文献

2-Nitroacetamide ammoniateに関する追加情報

Introduction to 2-Nitroacetamide ammoniate (CAS No: 26163-29-1)

2-Nitroacetamide ammoniate, identified by the Chemical Abstracts Service Number (CAS No) 26163-29-1, is a specialized chemical compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nitroacetamide derivatives, which are known for their versatile applications in synthetic chemistry, drug development, and as intermediates in various chemical processes. The nitro group and the acetamide moiety contribute to its unique reactivity, making it a valuable building block for researchers exploring novel molecular architectures.

The structure of 2-Nitroacetamide ammoniate consists of an acetamide functional group attached to a nitro-substituted carbon atom. This configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The nitro group, being electron-withdrawing, influences the reactivity of the adjacent amide bond, enabling selective modifications and functionalizations. Such characteristics are particularly valuable in medicinal chemistry, where precise control over molecular structure is crucial for optimizing biological activity.

In recent years, there has been a growing interest in nitroacetamide derivatives due to their potential applications in drug discovery. The nitro group can be further transformed into other functional moieties through reduction to an amine or further oxidation to a nitrile, providing multiple avenues for structural diversification. This flexibility has made compounds like 2-Nitroacetamide ammoniate indispensable in the synthesis of pharmacologically active agents.

One of the most compelling aspects of 2-Nitroacetamide ammoniate is its role as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have explored its utility in constructing inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to modify the nitroacetamide core allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and target affinity.

Recent advancements in computational chemistry have further enhanced the utility of 2-Nitroacetamide ammoniate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches complement experimental efforts, enabling researchers to predict and optimize the properties of new compounds before synthesizing them.

The pharmaceutical industry has also shown interest in 2-Nitroacetamide ammoniate due to its potential as a precursor for next-generation drugs. Its incorporation into lead compounds has demonstrated promising results in preclinical studies. By modifying the substituents on the nitroacetamide core, scientists have generated analogs with enhanced potency and reduced side effects. Such developments underscore the importance of this compound in advancing drug discovery initiatives.

Beyond pharmaceutical applications, 2-Nitroacetamide ammoniate finds utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides. The unique chemical properties of nitroacetamides make them effective at disrupting essential biological processes in pests while maintaining environmental safety.

The synthesis of 2-Nitroacetamide ammoniate involves well-established chemical methodologies that ensure high yield and purity. Common synthetic routes include nitration of acetamide derivatives followed by ammoniation under controlled conditions. Advances in green chemistry principles have also led to more sustainable methods for producing this compound, minimizing waste and reducing environmental impact.

In conclusion, 2-Nitroacetamide ammoniate (CAS No: 26163-29-1) is a multifaceted chemical entity with significant implications across multiple scientific disciplines. Its role as a versatile intermediate in drug discovery, coupled with its potential applications in agrochemicals and material science, highlights its importance in modern chemistry research. As our understanding of molecular interactions continues to evolve, compounds like 2-Nitroacetamide ammoniate will undoubtedly play a pivotal role in shaping future advancements.

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